

How to correct for isobaric interferences on Mercury200.

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Compound of Interest				
Compound Name:	Mercury200			
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Technical Support Center: Mercury-200 Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isobaric interferences on Mercury-200 (²⁰⁰Hg) during Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.

Frequently Asked Questions (FAQs) Q1: What is the primary isobaric interference on Mercury-200?

The most significant isobaric interference on ²⁰⁰Hg is the polyatomic ion, tungsten oxide (¹⁸⁴W¹⁶O⁺). This interference is particularly problematic in the analysis of samples containing a tungsten (W) matrix, which can be present in various materials, including some cosmetic products and environmental or geological samples.[1][2] The mass-to-charge ratio of ¹⁸⁴W¹⁶O⁺ is very close to that of ²⁰⁰Hg⁺, making it difficult to resolve with low-resolution mass spectrometers.

Q2: Why is ¹⁸⁴W¹⁶O⁺ a challenging interference to correct for?

Conventional single quadrupole ICP-MS (ICP-QMS) systems struggle to effectively remove the ¹⁸⁴W¹⁶O⁺ interference for several reasons:



- Mass Proximity: The nominal mass of ¹⁸⁴W¹⁶O⁺ and ²⁰⁰Hg⁺ are the same, making them indistinguishable by a standard quadrupole mass filter.
- High Tungsten Concentrations: In samples with high tungsten content, the signal from
 ¹⁸⁴W¹⁶O⁺ can be several orders of magnitude higher than the signal from trace levels of
 mercury, leading to significant analytical bias.[1]
- Ineffectiveness of Collision Mode: While helium collision mode is effective for removing many polyatomic interferences, it is less efficient for heavier polyatomic ions like ¹⁸⁴W¹⁶O⁺.[3]

Q3: What are the primary methods to correct for the ¹⁸⁴W¹⁶O⁺ interference on ²⁰⁰Hg?

There are three primary methods to correct for the ¹⁸⁴W¹⁶O⁺ interference on ²⁰⁰Hg:

- Mathematical Correction: This method involves measuring a different isotope of tungsten and using the known isotopic abundance ratios to calculate and subtract the contribution of ¹⁸⁴W¹⁶O⁺ from the signal at m/z 200.
- Collision/Reaction Cell (CRC) with Oxygen: This technique utilizes a collision/reaction cell filled with oxygen (O₂) gas. The ¹⁸⁴W¹⁶O⁺ ions react with O₂ to form higher-mass tungsten oxide ions, while ²⁰⁰Hg⁺ ions do not react. This mass shift allows for the separation of mercury from the interference.[1][4]
- Tandem Mass Spectrometry (ICP-MS/MS): This advanced technique uses two quadrupoles (Q1 and Q2) to provide a more controlled and effective removal of interferences. In the case of ²⁰⁰Hg, Q1 is set to m/z 200, allowing both ²⁰⁰Hg⁺ and ¹⁸⁴W¹⁶O⁺ to enter the collision/reaction cell. Inside the cell, ¹⁸⁴W¹⁶O⁺ reacts with O₂, and Q2 is also set to m/z 200 to detect only the unreacted ²⁰⁰Hg⁺ ions.[1][4]

Troubleshooting Guide

Issue: High and variable background at m/z 200, even in blank solutions.

 Possible Cause: Memory effects from previous mercury analyses or contamination in the sample introduction system. Mercury is known to adsorb to surfaces and can be slowly



released, causing a persistent background.

- Troubleshooting Steps:
 - Thorough Washout: Implement a rigorous washout procedure between samples using a solution containing a complexing agent for mercury, such as dilute hydrochloric acid (HCl) and a small amount of gold (Au) or L-cysteine.
 - Dedicated Sample Introduction Kit: If analyzing high concentrations of mercury frequently, consider using a dedicated sample introduction kit (nebulizer, spray chamber, torch) for mercury analysis to prevent cross-contamination.
 - Check Reagents: Ensure all reagents and dilution waters are free from mercury contamination.

Issue: Inaccurate results for mercury in certified reference materials (CRMs) known to contain tungsten.

- Possible Cause: Incomplete correction for the ¹⁸⁴W¹⁶O⁺ interference.
- Troubleshooting Steps:
 - Review Correction Method: If using mathematical correction, verify the accuracy of the correction equation and the stability of the correction factor.
 - Optimize CRC Conditions: If using a collision/reaction cell, optimize the oxygen flow rate to ensure complete reaction of the ¹⁸⁴W¹⁶O⁺ ions. An insufficient flow rate will result in incomplete removal of the interference.
 - Switch to a More Robust Method: For samples with high and variable tungsten content, mathematical correction or standard CRC-ICP-MS may not be sufficient. Consider switching to ICP-MS/MS for more reliable interference removal.[5]

Issue: Poor precision and reproducibility of mercury measurements.



- Possible Cause: Instability of mercury in the prepared solutions. Mercury can be lost from solution due to volatilization or adsorption to container walls.
- Troubleshooting Steps:
 - Sample Preservation: Ensure all samples, standards, and blanks are preserved correctly.
 Acidification with nitric acid (HNO₃) and the addition of a stabilizing agent like gold chloride (AuCl₃) or hydrochloric acid (HCl) is crucial to keep mercury in its oxidized and stable form.
 - Freshly Prepared Standards: Prepare mercury standards fresh daily to minimize potential degradation or loss.
 - Use Appropriate Containers: Use borosilicate glass or fluoropolymer (e.g., PFA) containers for storing mercury solutions, as mercury can adsorb to some plastics.

Experimental Protocols Mathematical Correction for ¹⁸⁴W¹⁶O⁺ Interference

This method is best suited for samples with low and relatively constant tungsten concentrations.

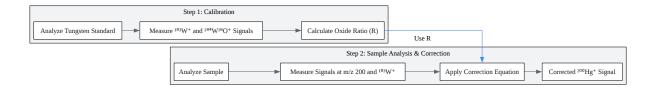
Methodology:

- Select an Interference-Free Tungsten Isotope: Choose a tungsten isotope that is free from other isobaric interferences, for example, ¹⁸²W or ¹⁸³W.
- Determine the Tungsten Oxide Formation Ratio: Analyze a single-element tungsten standard solution of known concentration and measure the signal intensities of the selected interference-free tungsten isotope (e.g., ¹⁸³W+) and the interfering oxide at m/z 200 (¹⁸⁴W¹⁶O+). Calculate the oxide formation ratio (R) as:
 - R = Intensity(184W16O+) / Intensity(183W+)
- Analyze Samples: Measure the signal intensities at m/z 200 and for the selected tungsten isotope (e.g., ¹⁸³W+) in your samples.



- Apply the Correction Equation: Calculate the corrected signal for ²⁰⁰Hg⁺ using the following equation:
 - Corrected ²⁰⁰Hg⁺ Signal = Measured Signal at m/z 200 (R * Measured ¹⁸³W⁺ Signal in Sample)

Logical Relationship for Mathematical Correction



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Caption: Workflow for mathematical correction of ¹⁸⁴W¹⁶O⁺ on ²⁰⁰Hg.

Collision/Reaction Cell (CRC) with Oxygen

This method is more robust than mathematical correction and is suitable for samples with moderate tungsten concentrations.

Methodology:

- Instrument Setup:
 - Introduce oxygen (O₂) as the reaction gas into the collision/reaction cell.
 - Optimize the gas flow rate. Start with a typical flow rate recommended by the instrument manufacturer (e.g., 0.3-0.5 mL/min) and adjust to achieve the maximum reduction of the ¹⁸⁴W¹⁶O⁺ signal while maintaining a good ²⁰⁰Hg⁺ signal.







• Method Development:

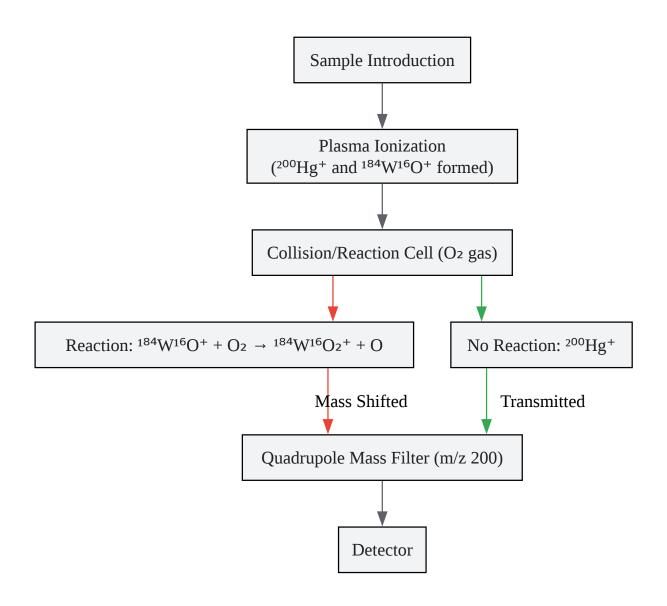
- Analyze a tungsten-containing solution without mercury to monitor the reduction of the ¹⁸⁴W¹⁶O⁺ signal at m/z 200 as you vary the O₂ flow rate.
- \circ Analyze a mercury standard to ensure that the $^{200}\text{Hg}^+$ signal is not significantly attenuated at the optimized O_2 flow rate.

• Sample Analysis:

• Analyze your samples using the optimized CRC conditions. The ¹⁸⁴W¹⁶O⁺ ions will react with O₂ to form ¹⁸⁴W¹⁶O₂+ (m/z 216) and other higher oxides, which will no longer interfere with ²⁰⁰Hg⁺ at m/z 200.

Experimental Workflow for CRC with Oxygen





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Caption: Interference removal in a CRC with oxygen.

Tandem Mass Spectrometry (ICP-MS/MS)

This is the most effective method for samples with high and variable tungsten concentrations, providing the most reliable and accurate results.[1][4]

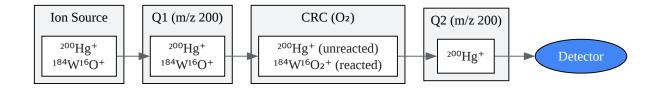
Methodology:

Instrument Setup:



- Operate the ICP-MS in MS/MS mode.
- Introduce oxygen (O₂) as the reaction gas into the collision/reaction cell.
- Mass Filter Settings:
 - Set the first quadrupole (Q1) to m/z 200. This allows only ions with a mass-to-charge ratio of 200 (both ²⁰⁰Hg⁺ and ¹⁸⁴W¹⁶O⁺) to enter the collision/reaction cell.
 - Set the second quadrupole (Q2) to m/z 200.
- Reaction in the Cell:
 - Inside the cell, the ¹⁸⁴W¹⁶O⁺ ions react with O₂ and are mass-shifted to higher masses (e.g., m/z 216).
 - The ²⁰⁰Hg⁺ ions do not react and remain at m/z 200.
- · Detection:
 - Since Q2 is set to m/z 200, only the unreacted ²⁰⁰Hg⁺ ions will pass through to the detector, resulting in an interference-free measurement.

Signaling Pathway for ICP-MS/MS



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Caption: On-mass interference removal using ICP-MS/MS.

Data Presentation

Table 1: Comparison of Correction Methods for 200Hg in a Tungsten-Rich Matrix



Correction Method	Principle	Effectiveness in High W Matrix	Typical Spike Recovery (%)	Key Consideration s
No Correction	Direct measurement at m/z 200.	Poor; significant positive bias.	>1000%	Not suitable for samples containing tungsten.
Mathematical Correction	Subtraction of calculated 184W ¹⁶ O+ signal.	Limited; prone to errors with variable W content.	80-120% (low W)	Requires a stable oxide formation rate and an interference-free W isotope.
CRC with Oxygen	Chemical reaction and mass shift of ¹⁸⁴ W ¹⁶ O ⁺ .	Good; significantly reduces interference.	95-105%	Requires optimization of O2 flow rate. Potential for side reactions in complex matrices.
ICP-MS/MS with Oxygen	Controlled reaction and dual mass filtration.	Excellent; virtually eliminates interference.	98-102%	The most robust and accurate method, especially for complex and high-W matrices.

Note: Spike recovery values are illustrative and can vary depending on the specific sample matrix and instrument conditions.

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